2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline
Description
2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline is a quinoline derivative featuring a 5-methylthiophene substituent at position 2 and a morpholine-4-carbonyl group at position 2. Quinoline scaffolds are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and receptor-modulating activities . The methylthiophene moiety enhances lipophilicity and π-π stacking interactions, while the morpholine carbonyl group contributes to hydrogen bonding and solubility . This compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling and amide bond formation, as seen in analogous quinoline derivatives .
Properties
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiophene and morpholine moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Quinoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Properties : Research has demonstrated that quinoline derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the morpholine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .
Biological Research
Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, quinolines are known to act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, making them candidates for developing new antibiotics .
Fluorescent Probes : The structural features of this compound allow it to be utilized as a fluorescent probe for detecting metal ions. The thiophene moiety can enhance the chelation properties, making it suitable for sensing applications in environmental monitoring .
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of various quinoline derivatives, including 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline. The results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed that it possessed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Substituents: Chlorophenyl (position 2), methoxyphenyl (position 3), and amino (position 4).
- Activity : Demonstrated moderate cytotoxicity in cancer cell lines (HCT-116, MCF-7) due to the electron-withdrawing chloro group enhancing DNA intercalation .
- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .
2-oxo-N-(5-pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide (5)
- Substituents: Thiadiazole-pyridine (position 4), 2-oxo-dihydroquinoline core.
- Synthesis : PyBOP-mediated coupling, yielding 59% efficiency .
The morpholine carbonyl (vs. thiadiazole in 5) may improve metabolic stability .
Morpholine-Containing Analogues
4-(6-Amidoquinolin-2-yl)morpholine (Compound B)
2-Methyl-4-(morpholin-1-yl)quinoline hydrochloride
- Substituents : Morpholine (position 4), methyl (position 2).
- Activity : Antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to basic nitrogen enhancing membrane penetration .
Comparison: The target compound’s morpholine-4-carbonyl group (vs. The methylthiophene (vs. methyl in 2-Methyl-4-(morpholin-1-yl)quinoline) increases aromatic surface area for target binding .
Heterocyclic Substituents: Thiophene vs. Furan
4-(Phenylamino)furo[2,3-b]quinoline (2a)
2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid
- Substituents : Chlorothiophene (position 2), carboxylic acid (position 4).
- Activity : Antitubercular activity (MIC = 4 µg/mL) via carboxylate-mediated metal chelation .
Comparison: The target compound’s 5-methylthiophene (vs. furan in 2a) enhances electron density, improving interactions with hydrophobic binding pockets. The morpholine carbonyl (vs. carboxylic acid in 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid) avoids ionization, enhancing oral bioavailability .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogous morpholine derivatives .
Biological Activity
The compound 2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is a novel organic molecule that has garnered attention for its potential biological activities. Its unique structure, which combines a quinoline core with a morpholine-4-carbonyl and a 5-methylthiophenyl substituent, positions it as a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features:
- A quinoline ring, known for its diverse biological activities.
- A morpholine moiety, often associated with enhanced solubility and bioavailability.
- A 5-methylthiophenyl group, which may contribute to its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : The morpholine group may facilitate interactions with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors involved in cell signaling pathways relevant to cancer and inflammation.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar compounds have demonstrated:
- IC50 Values : Compounds in this class often show IC50 values ranging from 0.08 to 1.0 µM against tumor cells such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) .
- Clonogenic Assays : These assays have revealed that the compound can inhibit colony formation in cancer cells, suggesting potential for use in cancer therapeutics .
Antimicrobial Activity
There is emerging evidence that quinoline derivatives possess antimicrobial properties. For example:
- Gram-positive Bacteria : Compounds similar to this compound have shown effective inhibition against strains like Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentrations (MICs) reported around 50 µM .
Case Studies
A systematic study on related quinoline derivatives demonstrated their efficacy against B16 murine melanoma through:
- In Vivo Testing : Administering the compound via intraperitoneal injections resulted in significant tumor growth inhibition and increased survival rates (P < 0.001) compared to controls .
- Anti-inflammatory Effects : The compound exhibited notable anti-inflammatory activity, reducing paw edema in animal models by approximately 76.48% at specific dosages .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| MPTQ | Similar | High (IC50: 0.08 - 1.0 µM) | Moderate (MIC: 50 µM) | Effective against multiple cancer cell lines |
| Phenylquinoline | Different substituent | Moderate | Low | Less effective than thiophene derivatives |
| Furan derivative | Different substituent | High | Moderate | Similar mechanism but varied efficacy |
Q & A
Biological Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values .
- Enzyme Inhibition : Kinase profiling to identify off-target effects .
Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin or DNA gyrase) .
Q. What are the best practices for analyzing oxidative degradation pathways of this compound?
- Methodology :
- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor via LC-MS to identify degradation products (e.g., quinoline N-oxides) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation in degradation products .
- Mechanistic Probes : Compare degradation rates in the presence/absence of radical traps (e.g., TEMPO) to distinguish radical vs. ionic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
